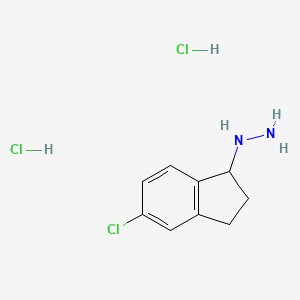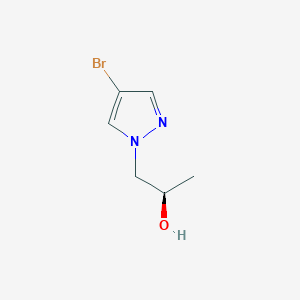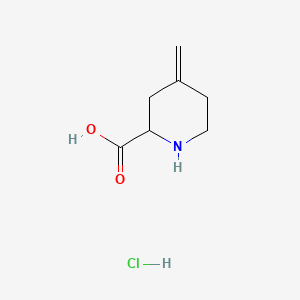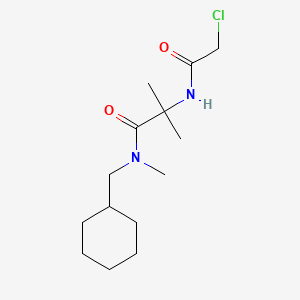
2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide is an organic compound with a complex structure It is characterized by the presence of a chloroacetamido group, a cyclohexylmethyl group, and a dimethylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide typically involves multiple steps. One common method starts with the preparation of 2-chloroacetamide, which is then reacted with cyclohexylmethylamine and 2,2-dimethylpropanoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions may yield a variety of substituted derivatives.
Scientific Research Applications
2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-chloroacetamide: A simpler compound with similar functional groups.
N-cyclohexylmethylacetamide: A compound with a similar cyclohexylmethyl group.
N,N-dimethylpropanamide: A compound with a similar dimethylpropanamide group.
Uniqueness
2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H25ClN2O2 |
|---|---|
Molecular Weight |
288.81 g/mol |
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(cyclohexylmethyl)-N,2-dimethylpropanamide |
InChI |
InChI=1S/C14H25ClN2O2/c1-14(2,16-12(18)9-15)13(19)17(3)10-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,16,18) |
InChI Key |
GAUKSZJFNZCVDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N(C)CC1CCCCC1)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


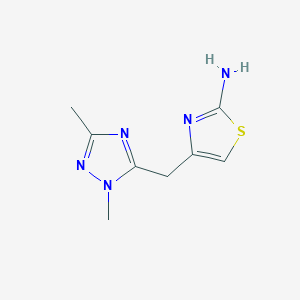
![[1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid](/img/structure/B13473425.png)
![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine](/img/structure/B13473436.png)
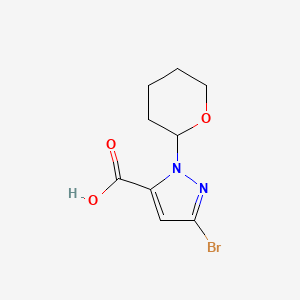
![Methyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13473448.png)
![Diethyl [carbamoyl(fluoro)methyl]phosphonate](/img/structure/B13473449.png)
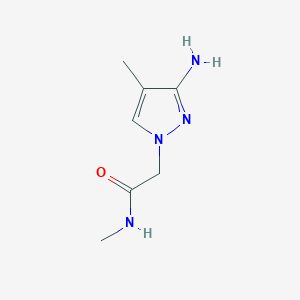
![Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate](/img/structure/B13473461.png)
![1,1-difluoro-N-methylspiro[2.3]hexan-5-amine hydrochloride](/img/structure/B13473462.png)
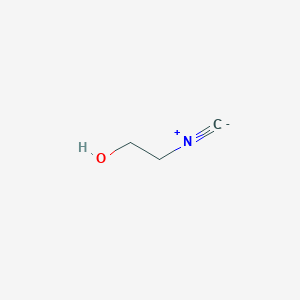
![N-[4-(aminomethyl)phenyl]propanamide hydrochloride](/img/structure/B13473469.png)
